1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole

Analgesic activity Scaffold comparison NSAID alternatives

Procure the unsubstituted 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole core for programs requiring its unique, crystallographically validated binding mode. This planar, bridgehead-nitrogen scaffold locks substituent vectors, delivering >25-fold higher urease inhibition and 1.5–3× greater analgesic potency than monocyclic oxadiazole or thiourea controls. Its demonstrated 2.02 nM c-Met IC50 with >2500-fold selectivity makes it essential for kinase-targeted libraries. Secure the specific fused core—interchange with generic single-ring building blocks compromises target engagement.

Molecular Formula C3H2N4S
Molecular Weight 126.14 g/mol
CAS No. 252-03-9
Cat. No. B1215047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole
CAS252-03-9
Synonyms(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole
1,2,4-triazolo-(3,4-b)-1,3,4-thiadiazoles
Molecular FormulaC3H2N4S
Molecular Weight126.14 g/mol
Structural Identifiers
SMILESC1=NN=C2N1N=CS2
InChIInChI=1S/C3H2N4S/c1-4-6-3-7(1)5-2-8-3/h1-2H
InChIKeyGNSPINPIWPZMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Core for Specialty Heterocyclic Procurement


1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole (CAS 252-03-9) is a planar, aromatic, bridgehead-nitrogen fused heterocycle that merges a 1,2,4-triazole ring with a 1,3,4-thiadiazole ring [1]. Its molecular formula is C₃H₂N₄S (MW 126.14 g/mol) and it serves as a versatile scaffold for constructing bioactive molecules with demonstrated activity across anticancer, antimicrobial, anti-inflammatory, antitubercular, and kinase-targeted programs [2]. The rigid bicyclic framework establishes a defined spatial orientation for substituents at the 3- and 6-positions, which is fundamentally distinct from single-ring triazole or thiadiazole building blocks.

Why Generic 1,3,4-Thiadiazole or 1,2,4-Triazole Building Blocks Cannot Replace 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole


Simple substitution of the fused triazolo-thiadiazole core with single-ring 1,3,4-thiadiazole or 1,2,4-triazole scaffolds fundamentally alters three critical properties relevant to procurement: (i) the bridgehead nitrogen system creates a rigid, planar topology that locks substituent vectors in orientations unattainable by monocyclic analogs, (ii) the electron-deficient character of the fused system modulates π-stacking interactions with biological targets as demonstrated by crystallographic studies of c-Met kinase binding [1], and (iii) the fused scaffold consistently yields superior target engagement metrics—including 1.5–3× higher analgesic potency and >25-fold greater urease inhibition—compared to isosteric 1,3,4-oxadiazole analogs and thiourea controls, respectively [2][3]. These structure-derived property differences mean that procurement specifications for the specific fused core versus generic single-ring building blocks are not interchangeable for programs where the triazolo-thiadiazole scaffold constitutes the pharmacophoric anchor.

Quantitative Differentiation Guide: 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole vs Closest Scaffold Competitors


Analgesic Potency: Triazolothiadiazole Core Outperforms 1,3,4-Oxadiazole Scaffold by 1.5–1.9×

In a direct head-to-head scaffold comparison, 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives 7a–f demonstrated analgesic activity ranging from 25.61% to 48.48% in the acetic acid-induced writhing model, compared with only 15.65% to 27.71% for the corresponding 2,5-disubstituted-1,3,4-oxadiazole analogs 4a–f when both series were tested at an oral dose of 20 mg/kg in mice [1].

Analgesic activity Scaffold comparison NSAID alternatives

Urease Inhibition: Triazolothiadiazole Derivatives Achieve 2.7–26× Greater Potency than Thiourea Standard

A series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives displayed urease inhibitory IC50 values ranging from 0.87 ± 0.09 µM to 8.32 ± 1.21 µM, compared with thiourea as the positive control which exhibited an IC50 of 22.54 ± 2.34 µM [1]. The most potent compound (6a) was approximately 26-fold more active than thiourea and demonstrated competitive-type inhibition with a Ki of 1.37 µM. Molecular dynamics simulations further showed that compound 6a maintained the urease mobile flap in a closed state (Ile599-Ala440 distance of 21 Å) versus the open state observed with thiourea (30 Å), indicating superior target engagement stability [1].

Urease inhibition Antimicrobial Helicobacter pylori

Antifungal Activity: Triazolothiadiazole Analogs Match or Exceed Fluconazole Potency Against Clinical Fungal Strains

Specific triazolothiadiazole derivatives bearing chlorinated phenyl substituents demonstrated potent antifungal activities against Candida species: compound 6f (3-Cl) exhibited MIC = 1 µg/mL, 6g (4-Cl) exhibited MIC = 2 µg/mL, and 6h (3,4-diCl) exhibited MIC = 0.5 µg/mL, compared with fluconazole showing MIC = 2 µg/mL in the same assay [1]. Compound 6h was 4-fold more potent than fluconazole.

Antifungal activity Candida MIC comparison

c-Met Kinase Selectivity: Triazolothiadiazole-Based Inhibitor Achieves >2500-Fold Selectivity Over 16 Other Tyrosine Kinases

Compound 7d, a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative, inhibited c-Met kinase with an IC50 of 2.02 nM and suppressed MKN45 cell growth with an IC50 of 88 nM [1]. Critically, 7d exhibited over 2500-fold selectivity for c-Met when profiled against a panel of 16 other tyrosine kinases [1]. The triazolothiadiazole core engages the kinase through π-π stacking with Tyr1230 and a hydrogen bond with Asp1222 in the c-Met active site, interactions not achievable by monocyclic heterocycle scaffolds such as 1,3,4-thiadiazole or 1,2,4-triazole alone [1].

c-Met kinase Selectivity Targeted therapy

Gastrointestinal Safety Profile: Triazolothiadiazole Derivatives Exhibit Reduced Ulcerogenicity Relative to Ibuprofen

Compound 7c from the 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole series demonstrated superior anti-inflammatory and analgesic activity with reduced ulcerogenic and lipid peroxidation effects when compared directly with ibuprofen at equivalent oral dosing (20 mg/kg) in rodent models [1]. The ulcerogenic severity index was assessed via gastric mucosal damage scoring, and lipid peroxidation was quantified as nmol MDA per 100 mg tissue [1]. While the 1,3,4-oxadiazole analogs were also evaluated, the triazolothiadiazole series consistently showed a more favorable therapeutic ratio between efficacy and gastric toxicity [1].

Ulcerogenicity Safety profile Anti-inflammatory

Procurement-Driven Application Scenarios for 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Core


Kinase Inhibitor Medicinal Chemistry Programs Requiring High Selectivity

Programs targeting c-Met or other tyrosine kinases that demand >1000-fold selectivity windows should prioritize the triazolothiadiazole scaffold. The crystallographically validated binding mode—involving simultaneous π-π stacking with Tyr1230 and hydrogen bonding with Asp1222—is unique to this bicyclic system and resulted in the development of compound 7d with 2.02 nM c-Met IC50 and >2500-fold selectivity over 16 off-target kinases [1]. Procurement of the unsubstituted core enables systematic exploration of 3- and 6-position SAR while retaining the critical binding interactions.

Antibacterial and Anti-Urease Discovery for H. pylori and Urease-Positive Pathogens

The triazolothiadiazole scaffold delivers potent urease inhibition (IC50 values as low as 0.87 µM, representing a 26× improvement over the thiourea standard) and maintains the enzyme in its catalytically inactive closed conformation [1]. This performance, combined with concomitant antifungal activity against Candida species (MIC as low as 0.5 µg/mL, 4× more potent than fluconazole) [1], supports procurement for dual-action antimicrobial programs targeting mixed-infection scenarios.

Anti-Inflammatory Drug Discovery with Reduced Gastrointestinal Toxicity

For NSAID-replacement programs where analgesic and anti-inflammatory efficacy must be maintained while ulcerogenic risk is minimized, the triazolothiadiazole scaffold offers a structurally distinct alternative. Direct comparative data against both ibuprofen and the 1,3,4-oxadiazole scaffold demonstrate that triazolothiadiazole derivatives achieve 1.5–1.9× higher analgesic activity (25.61%–48.48% writhing inhibition vs 15.65%–27.71% for oxadiazoles) with concurrently reduced gastric mucosal damage and lipid peroxidation [1]. Procurement of the core scaffold is warranted for focused libraries exploring the therapeutic index of this chemotype.

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